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Compound of Interest

Compound Name: Filgotinib-d4

Cat. No.: B3026010

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties,
synthesis, and biological context of Filgotinib-d4. This deuterated analog of Filgotinib, a
selective Janus kinase 1 (JAK1) inhibitor, is a critical tool in pharmacokinetic studies and
serves as an internal standard for its quantification in biological matrices.

Chemical Properties of Filgotinib-d4

Filgotinib-d4 is a stable, isotopically labeled version of Filgotinib. The incorporation of four
deuterium atoms into the cyclopropyl moiety provides a distinct mass signature for mass
spectrometry-based detection without significantly altering its chemical behavior.
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Property

Value

Chemical Name

N-(5-(4-((2,1-
dioxidothiomorpholino)methyl)phenyl)-[1][2]
[3]triazolo[1,5-a]pyridin-2-yl)cyclopropane-
2,2,3,3-d4-carboxamide[4]

Synonyms

GLPG0634-d4[4][5][6]

Molecular Formula

C21H19D4aNs03S[4][5]

Molecular Weight 429.5 g/mol [4][5]
CAS Number 2041095-50-3[4][5][6]
Appearance Solid[4]
Purity Typically >99% deuterated forms (d1-d4)[4]
. Soluble in Acetonitrile:Methanol (1:1) and
Solubility
DMSOI[4][5]
Storage Store at -20°CJ[5]

Mechanism of Action: The JAK-STAT Signaling
Pathway

Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1). JAKs are intracellular tyrosine
kinases that play a crucial role in the signaling pathways of numerous cytokines and growth
factors that are central to inflammation and immune responses.[1][2][3][7] The signaling
cascade, known as the JAK-STAT pathway, is a primary target for the treatment of autoimmune
diseases like rheumatoid arthritis.[1]

Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading
to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor,
creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and
translocate to the nucleus, where they act as transcription factors, modulating the expression of
inflammatory genes.[7] Filgotinib, by selectively inhibiting JAK1, disrupts this signaling cascade,
leading to a reduction in the production of pro-inflammatory cytokines.[1]
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Figure 1. The JAK-STAT signaling pathway and the inhibitory action of Filgotinib.

Synthesis of Filgotinib-d4: A Representative
Protocol

A detailed, step-by-step synthesis protocol for Filgotinib-d4 is not readily available in the public
domain. However, a plausible synthetic route can be constructed based on the known
synthesis of Filgotinib and established methods for the preparation of deuterated
cyclopropanecarboxylic acid. The key step involves the amidation of the core intermediate with
deuterated cyclopropanecarbonyl chloride.

Step 1: Synthesis of Cyclopropane-2,2,3,3-d4-carboxylic acid

A common method for the synthesis of deuterated cyclopropanes involves the reaction of a
deuterated malonic ester with a dihaloalkane.

o Materials: Diethyl malonate-d2, 1,2-dibromoethane, sodium ethoxide, ethanol, hydrochloric
acid.

e Procedure:

o Diethyl malonate is deuterated at the central carbon by exchange with D20 under basic
conditions to yield diethyl malonate-d2.
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o The deuterated diethyl malonate is then reacted with 1,2-dibromoethane in the presence
of a strong base, such as sodium ethoxide, in ethanol. This results in a cyclization reaction
to form diethyl cyclopropane-1,1-dicarboxylate-d2.

o The resulting diester is hydrolyzed to the dicarboxylic acid using a strong acid, such as
hydrochloric acid, followed by heating to induce decarboxylation, yielding cyclopropane-
2,2,3,3-d4-carboxylic acid.

Step 2: Preparation of Cyclopropane-2,2,3,3-d4-carbonyl chloride

The deuterated carboxylic acid is then converted to the more reactive acid chloride.

o Materials: Cyclopropane-2,2,3,3-d4-carboxylic acid, thionyl chloride.

e Procedure:

o Cyclopropane-2,2,3,3-d4-carboxylic acid is reacted with an excess of thionyl chloride,
often with gentle heating.

o The reaction mixture is then distilled to remove excess thionyl chloride and isolate the
cyclopropane-2,2,3,3-d4-carbonyl chloride.

Step 3: Synthesis of the Filgotinib Core Intermediate

The synthesis of the non-deuterated core of Filgotinib has been described in the literature and
generally involves a multi-step process. A representative final step to produce the amine
intermediate is a Suzuki coupling.

o Materials: 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, (4-((1,1-
dioxidothiomorpholino)methyl)phenyl)boronic acid, palladium catalyst, base, solvent.

e Procedure:

o 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is coupled with (4-((1,1-
dioxidothiomorpholino)methyl)phenyl)boronic acid using a palladium catalyst (e.g.,
Pd(PPhs)4) and a base (e.g., potassium carbonate) in a suitable solvent (e.g.,
dioxane/water).
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o The reaction is heated to drive it to completion.

o The product, 5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-
2-amine, is isolated and purified.

Step 4: Final Amidation to Yield Filgotinib-d4

The final step is the coupling of the deuterated cyclopropanecarbonyl chloride with the
Filgotinib core intermediate.

o Materials: 5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-
amine, cyclopropane-2,2,3,3-d4-carbonyl chloride, a non-nucleophilic base (e.g., pyridine or
triethylamine), a suitable solvent (e.g., dichloromethane).

e Procedure:

[¢]

The Filgotinib core intermediate is dissolved in a suitable solvent and cooled in an ice
bath.

[¢]

A non-nucleophilic base is added, followed by the dropwise addition of cyclopropane-
2,2,3,3-d4-carbonyl chloride.

[¢]

The reaction is stirred and allowed to warm to room temperature.

[¢]

Upon completion, the reaction is worked up by washing with aqueous solutions to remove
excess reagents and byproducts.

o

The final product, Filgotinib-d4, is purified by chromatography.

Experimental Protocol: Quantification of Filgotinib
in Rat Plasma using LC-MS/MS

Filgotinib-d4 is an ideal internal standard for the quantification of Filgotinib in biological
samples due to its similar chemical properties and distinct mass. The following is a
representative protocol for a validated LC-MS/MS method.

1. Sample Preparation (Liquid-Liquid Extraction)
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To 50 pL of rat plasma in a microcentrifuge tube, add 10 pL of Filgotinib-d4 internal
standard solution (in methanol).

Add 500 pL of ethyl acetate.
Vortex for 10 minutes.
Centrifuge at 10,000 rpm for 5 minutes.
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in 100 pL of the mobile phase.
. LC-MS/MS Conditions
LC System: A standard HPLC system.
Column: A C18 reversed-phase column (e.g., Gemini C18, 50 x 4.6 mm, 5 um).
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 20:80 v/v).
Flow Rate: 0.8 mL/min.
Injection Volume: 10 pL.

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI)
source in positive ion mode.

MRM Transitions:

o Filgotinib: m/z 426.3 —» 291.3

o Filgotinib-d4: m/z 430.3 - 295.3
. Data Analysis

The peak area ratio of Filgotinib to Filgotinib-d4 is used to construct a calibration curve from
standards of known concentrations.
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¢ The concentration of Filgotinib in the unknown samples is determined from this calibration

curve.
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Figure 2. A typical workflow for the quantification of Filgotinib using Filgotinib-d4 as an internal
standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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